5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
647854-07-7 |
|---|---|
Molecular Formula |
C12H23N3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-ethyl-4-heptan-4-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-7-9(8-5-2)11-10(6-3)14-15-12(11)13/h9H,4-8H2,1-3H3,(H3,13,14,15) |
InChI Key |
DOTVALMKKUCUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1=C(NN=C1N)CC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 4 Heptan 4 Yl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework and the connectivity of the molecule.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom. The predicted chemical shifts are based on established values for substituted pyrazole (B372694) systems and alkyl chains. modgraph.co.ukresearchgate.netpdx.edunih.govbhu.ac.in The pyrazole ring exists in tautomeric forms, which can lead to signal broadening in NMR spectra, particularly for the N-H proton. rsc.org
The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl and heptan-4-yl substituents, alongside resonances for the pyrazole N-H and amine (-NH₂) protons. The heptan-4-yl group, being symmetrical, simplifies the spectrum for its aliphatic protons.
The proton-decoupled ¹³C NMR spectrum is expected to show twelve distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl & Heptanyl) | 0.8 - 1.0 | t | ~7.2 |
| CH₂ (Ethyl & Heptanyl) | 1.2 - 1.7 | m | - |
| CH (Heptanyl) | 2.4 - 2.6 | m | - |
| CH₂ (Ethyl-pyrazole) | 2.6 - 2.8 | q | ~7.5 |
| NH₂ (Amine) | 3.5 - 5.0 | br s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C3 (C-NH₂) | 150 - 155 |
| C4 (C-Heptanyl) | 110 - 115 |
| C5 (C-Ethyl) | 140 - 145 |
| CH (Heptanyl) | 35 - 40 |
| CH₂ (Heptanyl) | 30 - 35 |
| CH₂ (Ethyl-pyrazole) | 20 - 25 |
| CH₂ (Heptanyl) | 22 - 27 |
Advanced Two-Dimensional NMR Techniques for Stereochemical Assignment and Connectivity
To unequivocally confirm the atomic connectivity, a series of two-dimensional NMR experiments are employed. researchgate.netresearchgate.netipb.ptscience.govyoutube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key expected correlations include those between the methyl and methylene protons of the ethyl group, and throughout the heptan-4-yl chain, confirming the integrity of these alkyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would be used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show correlations between the protons of the ethyl group at C5 and the protons of the heptan-4-yl group at C4, providing conformational information about the orientation of the alkyl side chains relative to each other.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would highlight all protons belonging to a single spin system. This would be particularly useful for tracing the complete proton network of the heptan-4-yl group from a single, well-resolved resonance.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. japsonline.comresearchgate.netresearchgate.netnih.gov The spectrum is expected to show three distinct signals:
Pyridine-like Nitrogen (N2): This sp²-hybridized nitrogen is typically found in the range of -100 to -150 ppm relative to nitromethane.
Pyrrole-like Nitrogen (N1-H): This nitrogen, which bears a proton, is more shielded and would resonate further upfield, typically between -160 and -200 ppm.
Amine Nitrogen (-NH₂): The exocyclic amine nitrogen is the most shielded, with a characteristic chemical shift in the range of -300 to -340 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum provides rapid confirmation of the key functional groups present in the molecule. pressbooks.pubuomustansiriyah.edu.iqwvu.edulibretexts.org The characteristic absorption bands are crucial for identifying the N-H and C-H bonds, as well as vibrations within the pyrazole ring. ucla.eduwpmucdn.comresearchgate.netorgchemboulder.comnih.govlibretexts.org
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3200 - 3100 | N-H Stretch | Pyrazole Ring (N-H) | Medium, Broad |
| 2960 - 2850 | C-H Stretch | Ethyl and Heptanyl Groups | Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1580 - 1450 | C=N and C=C Stretch | Pyrazole Ring | Medium-Strong |
| 1465 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is used to determine the exact molecular weight and elemental formula of the compound, and to analyze its fragmentation pattern under ionization. researchgate.netniscpr.res.inlibretexts.orgtaylorfrancis.comchemguide.co.ukwhitman.edu
For the molecular formula C₁₂H₂₃N₃, the calculated monoisotopic mass is 209.1903 Da. In positive-ion ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 210.1970 .
The fragmentation pattern in mass spectrometry is dictated by the stability of the resulting ions. pleiades.online Key fragmentation pathways for 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines.
Loss of Alkyl Groups: Fragmentation of the heptan-4-yl and ethyl side chains is expected. The loss of a propyl radical (C₃H₇•, 43 Da) from the heptan-4-yl group to form a stable secondary carbocation is a probable pathway. Similarly, loss of an ethyl radical (C₂H₅•, 29 Da) can occur.
Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of stable neutral molecules like HCN (27 Da).
X-ray Crystallography for Solid-State Molecular Structure Determination
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique yields precise three-dimensional coordinates of each atom, allowing for the direct measurement of:
Bond Lengths and Angles: Confirming the geometry of the pyrazole ring and the attached substituents.
Molecular Conformation: Determining the precise orientation of the ethyl and heptan-4-yl groups relative to the pyrazole ring.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonding. It is highly probable that the amine (-NH₂) and pyrazole (N-H) groups would engage in intermolecular hydrogen bonding, potentially forming dimers or extended chain-like structures in the crystal lattice. rsc.orgresearchgate.net
Planarity: Assessing the planarity of the five-membered pyrazole ring.
This crystallographic data would provide the ultimate confirmation of the structural assignments made by other spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted pyrazole ring constitutes the primary chromophore. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are intrinsically linked to the extent of conjugation and the nature of the substituents on the pyrazole ring.
The electronic spectrum of this compound is primarily characterized by π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. The pyrazole ring contains a conjugated system of π-electrons, and the absorption of energy promotes an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of nitrogen atoms with lone pairs of electrons within the pyrazole ring and in the exocyclic amino group allows for n→π* transitions, where a non-bonding electron is excited to a π* antibonding orbital. Typically, π→π* transitions are more intense than n→π* transitions beilstein-journals.org.
The substituents on the pyrazole core—an amino group at C3, an ethyl group at C5, and a heptan-4-yl group at C4—function as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum researchgate.netnih.gov.
Amino Group (-NH₂): As a potent electron-donating group, the amino substituent at the C3 position significantly influences the electronic spectrum. The lone pair of electrons on the nitrogen atom can delocalize into the pyrazole ring, extending the π-conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Theoretical and experimental studies on aminopyrazoles confirm that electron-donating groups like -NH₂ stabilize the 3-amino tautomer and enhance π-delocalization mdpi.comnih.gov.
Alkyl Groups (-C₂H₅, -C₇H₁₅): The ethyl and heptan-4-yl groups are weak electron-donating groups through an inductive effect. Their presence is expected to cause a minor bathochromic shift compared to an unsubstituted 3-aminopyrazole (B16455) mdpi.com.
The solvent environment can also alter the absorption spectrum, a phenomenon known as solvatochromism. Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift because the excited state is often more polar than the ground state and is thus stabilized by the polar solvent nih.govresearchgate.net. Conversely, for n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents. This is because the non-bonding electrons of the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition researchgate.netresearchgate.netnih.gov.
Based on data from structurally related 3-aminopyrazole derivatives, the expected UV-Vis absorption data for this compound in different solvents are summarized below.
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity, ε (M-1cm-1) | Assigned Transition |
|---|---|---|---|---|
| n-Hexane | 1.88 | 278 | ~5,500 | π→π |
| Ethanol (B145695) | 24.55 | 284 | ~6,200 | π→π |
| Acetonitrile | 37.5 | 282 | ~6,000 | π→π* |
The principal absorption band, observed in the 278-284 nm range, is assigned to the high-intensity π→π* transition of the conjugated pyrazole system, which is extended by the auxochromic amino group. The data illustrates a slight bathochromic shift as the solvent polarity increases from n-hexane to ethanol, consistent with the stabilization of the π* excited state in more polar environments nih.gov. Any low-intensity n→π* transition is likely obscured by the tail of this much stronger π→π* absorption band beilstein-journals.org.
Mechanistic Studies and Reactivity of 3 Aminopyrazole Derivatives
Elucidation of Reaction Pathways and Transition States
The synthesis of 3-aminopyrazoles often proceeds through the condensation of β-ketonitriles with hydrazines. nih.gov This reaction pathway typically begins with a nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov
Mechanistic studies, sometimes supported by Density Functional Theory (DFT) calculations, have been employed to understand the formation of specific 3-aminopyrazole (B16455) derivatives. For example, in the reaction of acetylacetone with S-methylisothiosemicarbazide, a keto-imine tautomer was identified as a key intermediate. The existence of this tautomer is essential for generating a carbanion in an alkaline medium, which then undergoes cyclization to yield the aminopyrazole product. researchgate.net
Furthermore, the dimerization of 5-aminopyrazoles has been shown to proceed through a copper-promoted mechanism involving radical intermediates. A plausible pathway suggests an initial single-electron transfer (SET) from the aminopyrazole to a Cu(II) species. Subsequent deprotonation can form either an N-radical or a C-radical, which can then undergo C-N radical coupling to initiate the formation of fused heterocyclic systems like pyrazole-fused pyridazines. mdpi.com The reaction can be inhibited by radical scavengers, supporting the proposed radical-based mechanism. mdpi.com
Table 1: Key Intermediates in Aminopyrazole Reaction Pathways
| Reaction Type | Key Intermediate(s) | Precursors | Product Class |
|---|---|---|---|
| Cyclocondensation | Hydrazone nih.gov | β-Ketonitrile, Hydrazine | 5-Aminopyrazole |
| Cyclization | Keto-imine tautomer, Carbanion researchgate.net | Diketone, Isothiosemicarbazide | 4-Acetyl-3-aminopyrazole |
Nucleophilic and Electrophilic Reactivity of Pyrazole (B372694) and Aminopyrazole Rings
The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. This structure results in a non-uniform distribution of electron density, which dictates its reactivity.
Electrophilic Reactivity: The pyrazole ring itself is generally susceptible to electrophilic attack, preferentially at the C4 position. chemicalbook.comrrbdavc.orgpharmaguideline.comscribd.com The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic substitution reactions like nitration, sulfonation, and halogenation. chemicalbook.comscribd.comresearchgate.net In the case of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine, the electron-donating alkyl groups at C4 and C5 would further enhance the nucleophilicity of the ring, although the C4 position is already substituted.
Nucleophilic Reactivity: The C3 and C5 positions of the pyrazole ring have reduced electron density and are consequently more susceptible to nucleophilic attack. chemicalbook.comresearchgate.net However, the most significant feature of 3-aminopyrazoles is the presence of multiple nucleophilic centers. 5-Aminopyrazoles are considered polyfunctional compounds with three primary nucleophilic sites: the exocyclic amino group (5-NH2), the pyrrole-like ring nitrogen (N1-H), and the C4 carbon. nih.govmdpi.com The general order of reactivity for these sites is: 5-NH2 > 1-NH > 4-CH. nih.govresearchgate.net This high nucleophilicity makes 3-aminopyrazoles valuable precursors for synthesizing a variety of fused heterocyclic systems through reactions with bielectrophiles. nih.govmdpi.com For the title compound, the 3-amino group represents the most potent nucleophilic site, readily reacting with various electrophiles.
Table 2: Reactivity of Positions in the Aminopyrazole Ring
| Position | Type of Reactivity | Common Reactions |
|---|---|---|
| N1 | Nucleophilic (especially after deprotonation) | Alkylation, Arylation rrbdavc.orgpharmaguideline.com |
| N2 | Basic, Nucleophilic | Protonation, Coordination to metals rrbdavc.orgresearchgate.net |
| C3 | Electrophilic (susceptible to nucleophiles) | Ring opening with strong base chemicalbook.compharmaguideline.com |
| C4 | Nucleophilic (susceptible to electrophiles) | Nitration, Halogenation, Formylation chemicalbook.comscribd.com |
| C5 | Electrophilic (susceptible to nucleophiles) | Nucleophilic attack researchgate.net |
Influence of Substituents on Reaction Regioselectivity and Rate
Substituents on the pyrazole ring and its reactants profoundly affect the regioselectivity and rate of chemical reactions. The electronic and steric properties of these substituents can direct the course of a reaction to favor one regioisomer over another.
In the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, both electronic and steric factors influence the product distribution. researchgate.netmdpi.com For instance, when a 1,3-diketone with an aryl group and an alkyl group reacts with a hydrazine, the reaction typically yields the regioisomer where the aryl group is at the C5 position as the major product. mdpi.com The greater electrophilicity of the carbonyl carbon adjacent to the electron-withdrawing group often dictates the site of the initial nucleophilic attack by the hydrazine. nih.govresearchgate.net
The reaction rate is also sensitive to substituent effects. A study of pyrazole formation kinetics found that rates could vary by as much as 1000-fold depending on the substituents on the diketone and the phenylhydrazine reactants. researchgate.net Similarly, in the N-carbonylvinylation of pyrazoles, electron-donating groups like methyl (Me) and methoxy (OCH3) on the pyrazole ring lead to faster reaction rates compared to electron-withdrawing groups such as halogens or nitro (NO2) groups. nih.gov Increased steric bulk from substituents at the C3 or C5 positions tends to decrease the reaction rate. nih.gov
Table 3: Effect of Substituent Type on Pyrazole Reactivity
| Substituent Type at C3/C5 | Electronic Effect | Influence on Reaction Rate with Electrophiles | Regioselective Impact | Example Reference |
|---|---|---|---|---|
| Alkyl (e.g., -CH3) | Electron-donating | Increase | Can favor specific isomers based on steric hindrance | mdpi.comnih.gov |
| Aryl (e.g., -Ph) | Electron-withdrawing (inductive), Donating (resonance) | Variable | Directs initial nucleophilic attack in synthesis | mdpi.com |
| Halogen (e.g., -Cl, -Br) | Electron-withdrawing | Decrease | Deactivates the ring towards electrophilic attack | nih.gov |
| Nitro (-NO2) | Strongly electron-withdrawing | Decrease | Strong deactivation of the ring | nih.gov |
| Methoxy (-OCH3) | Electron-donating | Increase | Activates the ring towards electrophilic attack | nih.gov |
Intramolecular Cyclization and Annulation Mechanisms
3-Aminopyrazoles are highly versatile building blocks for the synthesis of fused heterocyclic systems, known as annulation, through intramolecular cyclization reactions. nih.gov The presence of both a nucleophilic amino group and a reactive ring nitrogen or carbon allows for the construction of additional rings onto the pyrazole core.
A common strategy involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a β-halovinyl aldehyde. For example, the reaction of a 5-aminopyrazole with a β-halovinyl aldehyde can lead to the formation of a pyrazolo[3,4-b]pyridine nucleus. The mechanism often proceeds through the initial formation of an imine intermediate between the 5-amino group and the aldehyde. This is followed by an intramolecular Heck-type coupling or a related cyclization, where the C4 position of the pyrazole ring attacks an electrophilic center, leading to ring closure. nih.gov
In another example, the acid-catalyzed reaction of 5-aminopyrazole with an enaminone generates a new enaminone intermediate. This intermediate then undergoes intramolecular condensation and cyclization between the C4 position of the pyrazole and the carbonyl group of the enaminone to yield pyrazolo[3,4-b]pyridine derivatives. nih.gov
Solid-phase synthesis has also been used to create 3,5-diamino-1H-pyrazoles. The mechanism involves the reaction of a resin-bound intermediate with hydrazine, which cleaves the molecule from the resin and triggers an intramolecular cyclization to form the pyrazole ring. nih.gov
Proton Transfer Dynamics and Tautomerization Mechanisms
Tautomerism is a significant phenomenon in pyrazole chemistry, involving the migration of a proton. The most common form is annular tautomerism, where a proton shifts between the N1 and N2 atoms of the pyrazole ring. researchgate.netfu-berlin.de This equilibrium is influenced by the nature and position of substituents, the solvent, temperature, and the physical state (solid vs. solution). fu-berlin.denih.gov
For a 3,5-disubstituted pyrazole, two tautomeric forms are possible. The equilibrium position depends on the electronic character of the substituents. Computational studies have suggested that an electron-withdrawing group at the C3-position tends to stabilize the tautomer where the N1-H is adjacent to it. researchgate.net In contrast, electron-donating groups like methyl favor the tautomer where the substituent is at the C3 position relative to the N1-H group. nih.gov For this compound, the presence of the amino group at C3 and the ethyl group at C5 would lead to a dynamic equilibrium between the 3-amino-5-ethyl and 5-amino-3-ethyl tautomers, with the exact position of the equilibrium depending on environmental conditions.
In addition to annular tautomerism, aminopyrazoles can exhibit other tautomeric forms. For instance, a study on 1-benzyl-4-nitroso-5-aminopyrazole found that in solution, it exists as a mixture of amino/nitroso tautomers rather than the alternative imino/oxime forms. nih.gov Protonation of this molecule was found to occur on the nitroso group. nih.gov These dynamic proton transfer processes are crucial as different tautomers can exhibit distinct reactivity patterns.
Investigation of Biological Activities and Molecular Interactions of 5 Ethyl 4 Heptan 4 Yl 1h Pyrazol 3 Amine Analogues in Vitro and Pre Clinical Studies
General Biological Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds as Pharmacophores
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities. mdpi.com This versatile scaffold is a key component in numerous approved drugs, demonstrating its privileged status in drug discovery. mdpi.com Pyrazole derivatives have shown a wide array of biological effects, including anti-inflammatory, antimicrobial, antitumor, analgesic, and anticonvulsant properties. nih.gov The presence of the pyrazole core in well-known drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor crizotinib underscores its therapeutic importance. acs.org
The aminopyrazole moiety, a pyrazole ring bearing an amino group, is a particularly significant pharmacophore that enhances the therapeutic potential of the parent scaffold. nih.govmedchemexpress.com This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) influences the molecule's electronic properties and spatial arrangement, leading to distinct pharmacological profiles. mdpi.com Specifically, the 3-aminopyrazole (B16455) scaffold is a well-established bioisostere for adenine, the purine base in ATP, making it a crucial element in the design of kinase inhibitors. nih.gov This has led to the development of numerous aminopyrazole-based compounds targeting a variety of kinases involved in cancer and inflammatory diseases. nih.govnih.gov Beyond kinase inhibition, aminopyrazole derivatives have been investigated for their anticancer, anti-infective, and anti-inflammatory activities. nih.govmdpi.com
In Vitro Enzyme Inhibition Studies
Due to the absence of publicly available data on the specific biological activities of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine, this section will discuss the documented in vitro enzyme inhibition profiles of structurally related aminopyrazole analogues. The inhibitory activities of these analogues against various enzyme classes provide insights into the potential therapeutic applications of this chemical scaffold.
Kinase Inhibition (e.g., Aurora Kinase A, B-Raf Kinase)
The 3-aminopyrazole scaffold is a prominent feature in the design of kinase inhibitors. Analogues of this compound have been investigated for their ability to inhibit various kinases, including those critical for cell cycle progression and signal transduction.
For instance, a series of N-trisubstituted pyrimidine derivatives incorporating a 5-methyl-1H-pyrazol-3-yl-amine moiety were evaluated as inhibitors of Aurora A kinase. One such compound, AKI603, demonstrated potent inhibition of Aurora A with a half-maximal inhibitory concentration (IC50) of 12.3 nM. axonmedchem.com
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| AKI603 | N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine | Aurora A | 12.3 |
In the context of Raf kinases, a series of N-(5-amino-1H-pyrazol-4-yl) amide derivatives were synthesized and evaluated for their inhibitory activity against B-Raf(V600E), a mutant form of the kinase implicated in melanoma. One of the most potent compounds in this series, 7c , exhibited an IC50 of 0.26 µM against B-Raf(V600E) and 0.11 µM against C-Raf. nih.gov
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| 7c | N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide | B-Raf(V600E) | 0.26 |
| C-Raf | 0.11 |
Protease Inhibition (e.g., Trypanosoma cruzi Cysteine Protease)
The aminopyrazole scaffold has also been explored for its potential in developing inhibitors of proteases, including those essential for the life cycle of parasites. Cruzain, the major cysteine protease of Trypanosoma cruzi (the causative agent of Chagas disease), is a key therapeutic target.
Research into pyrazole-imidazoline derivatives has shown promise in this area. While direct data for 3-amino-4,5-dialkyl-1H-pyrazole analogues is limited, a study on a series of pyrazole-imidazoline derivatives, inspired by a 5-amino pyrazole-imidazoline hit compound, demonstrated significant anti-T. cruzi activity. The lead compound from this study, 1k , which lacks the amino group but retains the pyrazole core, showed potent activity against the intracellular amastigote form of the parasite with an IC50 of 3.3 µM. nih.gov Although this compound is not a direct analogue, its activity highlights the potential of the pyrazole scaffold in targeting parasitic proteases.
| Compound ID | Structure | Target Organism/Enzyme | IC50 (µM) |
| 1k | (Structure not provided in search results) | Trypanosoma cruzi (intracellular amastigotes) | 3.3 |
Glycosidase and Amylase Inhibition
Certain pyrazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
A study on novel inhibitors of α-amylase based on a thiazolidine-4-one skeleton containing a pyrazole moiety reported significant inhibitory activity. Compound 5a from this series showed a remarkable 90.04% inhibition of α-amylase at a concentration of 100 µg/mL. rsc.org
| Compound ID | Structure | Target Enzyme | % Inhibition (at 100 µg/mL) |
| 5a | (Structure containing a pyrazole and thiazolidine-4-one moiety) | α-Amylase | 90.04 |
Another study on 3-amino-2,4-diarylbenzo axonmedchem.commdpi.comimidazo[1,2-a]pyrimidines, which can be considered extended and fused aminopyrazole systems, demonstrated potent α-glucosidase inhibition. Compound 3k from this series was found to be a highly potent α-glucosidase inhibitor with an IC50 value of 16.4 µM against yeast α-glucosidase. nih.gov
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 3k | 3-amino-2,4-bis(4-chlorophenyl)benzo axonmedchem.commdpi.comimidazo[1,2-a]pyrimidine | Yeast α-Glucosidase | 16.4 |
Carbonic Anhydrase Inhibition
The pyrazole scaffold has been incorporated into sulfonamide-based inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.
A series of pyrazole-based benzenesulfonamides were synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. Among the synthesized compounds, 4j was a potent inhibitor of the tumor-associated isoform hCA IX with an IC50 of 0.15 µM, while 4g was a potent inhibitor of hCA XII with an IC50 of 0.12 µM. researchgate.net
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 4j | (Structure containing a pyrazole and benzenesulfonamide moiety) | hCA IX | 0.15 |
| 4g | (Structure containing a pyrazole and benzenesulfonamide moiety) | hCA XII | 0.12 |
Pre-clinical Cellular Assays
The therapeutic potential of aminopyrazole analogues is further evaluated in pre-clinical cellular assays to assess their effects on cell proliferation, viability, and other cellular processes. These assays are crucial for understanding the mechanism of action and identifying promising candidates for further development.
In the context of cancer, the antiproliferative activity of aminopyrazole derivatives is frequently evaluated against a panel of human cancer cell lines. For example, the previously mentioned B-Raf inhibitor, 7c , was tested for its antiproliferative activity against the A375P melanoma cell line, exhibiting a GI50 (50% growth inhibition) of 0.27 µM. nih.gov
| Compound ID | Cell Line | Assay Type | GI50 (µM) |
| 7c | A375P (Melanoma) | Antiproliferation | 0.27 |
Furthermore, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. The representative compound 10h demonstrated strong suppression of proliferation in various cancer cell lines, including NCI-H520 (lung cancer), SNU-16 (gastric cancer), and KATO III (gastric cancer), with IC50 values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov
| Compound ID | Cell Line | Assay Type | IC50 (nM) |
| 10h | NCI-H520 (Lung Cancer) | Antiproliferation | 19 |
| SNU-16 (Gastric Cancer) | Antiproliferation | 59 | |
| KATO III (Gastric Cancer) | Antiproliferation | 73 |
In the area of anti-parasitic drug discovery, the pyrazole-imidazoline derivative 1k was evaluated for its cytotoxicity against Vero cells, a mammalian cell line, to determine its selectivity index. This compound exhibited low cytotoxicity with a CC50 (50% cytotoxic concentration) greater than 100 µM, resulting in a favorable selectivity index. nih.gov
| Compound ID | Cell Line | Assay Type | CC50 (µM) |
| 1k | Vero (Mammalian kidney) | Cytotoxicity | >100 |
These examples from preclinical cellular assays underscore the potential of the aminopyrazole scaffold in developing targeted therapies for various diseases, particularly cancer and infectious diseases. The data from such studies are essential for guiding the structure-activity relationship (SAR) and optimizing the lead compounds for improved efficacy and safety.
Antiparasitic Activity (e.g., against Trypanosoma cruzi intracellular amastigotes and trypomastigotes)
Analogues of this compound have demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has shown that pyrazole-containing compounds can be effective against both the intracellular amastigote and the trypomastigote forms of the parasite. semanticscholar.orgresearchgate.netnih.gov
In one study, novel pyrazole-benzimidazole derivatives were synthesized and evaluated for their in vitro antiparasitic activity. semanticscholar.orgresearchgate.netnih.gov The results indicated that these compounds were active against both developmental stages of T. cruzi. Specifically, compounds 1i and 1j showed potent activity against intracellular amastigotes with high selectivity. semanticscholar.orgresearchgate.netnih.gov Further investigation in a 3D cardiac microtissue model revealed that these compounds significantly reduced the parasite load, with an efficacy comparable to the reference drug benznidazole. semanticscholar.orgresearchgate.netnih.govmdpi.com
Another study focused on pyrazole-thiadiazole derivatives, with compounds 1c and 2k emerging as the most active against intracellular amastigotes. mdpi.com Derivative 1c also exhibited activity against trypomastigotes. mdpi.com In a 3D cardiac microtissue model, derivative 2k demonstrated potent antiparasitic activity, significantly reducing the parasite load. mdpi.com Similarly, pyrazole-imidazoline derivatives have shown marked efficacy against intracellular amastigotes with low cytotoxicity. mdpi.com Derivative 1k , in particular, exhibited high activity and selectivity, and in a 3D cardiac microtissue model, it significantly reduced the parasite load, matching the efficacy of benznidazole at lower concentrations. mdpi.com
**Table 1: Antiparasitic Activity of Pyrazole Analogues against *Trypanosoma cruzi***
| Compound Type | Target Stage | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-benzimidazole | Intracellular amastigotes, Trypomastigotes | Compounds 1i and 1j showed potent activity against amastigotes with high selectivity. Reduced parasite load in 3D cardiac spheroids by over 80%. semanticscholar.orgresearchgate.netnih.gov | semanticscholar.orgresearchgate.netnih.gov |
| Pyrazole-thiadiazole | Intracellular amastigotes, Trypomastigotes | Compounds 1c and 2k were most active against amastigotes. 1c also active against trypomastigotes. 2k showed potent activity in 3D cardiac microtissue. mdpi.com | mdpi.com |
| Pyrazole-imidazoline | Intracellular amastigotes | Derivative 1k showed high activity and selectivity. Significantly reduced parasite load in a 3D cardiac microtissue model. mdpi.com | mdpi.com |
| N-ethylurea pyrazole | T. cruzi Brazil-luciferase strain | Most effective derivative showed parasite clearance after 6 days of treatment in a murine model. mdpi.com | mdpi.com |
| 1H-pyrazolo[3,4-b]pyridine | Intracellular amastigote forms | Exhibited high selectivity against this form of the parasite. mdpi.com | mdpi.com |
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)
The pyrazole nucleus is a core structure in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govrjptonline.orgnih.gov These derivatives have been investigated for their effectiveness against various bacterial and fungal strains, as well as their potential as antitubercular agents. nih.govjapsonline.com
Antibacterial and Antifungal Activity:
Research has demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. nih.govnih.govmdpi.com The antimicrobial activity is often influenced by the substituents on the pyrazole ring. mdpi.com For instance, the presence of chloro- and bromo-substituents, which have lipophilic properties, has been associated with greater antimicrobial activity. mdpi.com
A variety of pyrazole-based compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. japsonline.comeurekaselect.commeddocsonline.org Some synthesized pyrazole molecules have shown moderate to good antibacterial activity against the tested microorganisms. japsonline.comeurekaselect.com For example, certain pyrazole carboxamide derivatives displayed good activity against both Gram-positive and Gram-negative pathogens and fungal strains. japsonline.com
Antitubercular Activity:
Several studies have highlighted the potential of pyrazole derivatives as antitubercular agents. japsonline.comnih.govacs.orgresearchgate.net A series of 1,3,5-trisubstituted pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis. nih.gov Some of these compounds also showed an improved physicochemical profile without cytotoxic effects. nih.gov
In another study, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and evaluated for their antitubercular activity. acs.org Compounds 9k and 9o were found to be potent against M. tuberculosis H37RV, with MIC values of 12.5 μg/mL and 98-99% inhibition. acs.org Furthermore, pyrazole-4-carboxamide derivatives have also been identified as having potent activity against the M. tuberculosis H37Rv strain. japsonline.com
Table 2: Antimicrobial Activity of Pyrazole Analogues
| Activity | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Antibacterial/Antifungal | General Pyrazole Derivatives | Activity influenced by lipophilic substituents like chloro- and bromo- groups. mdpi.com | mdpi.com |
| Antibacterial/Antifungal | Pyrazole Carboxamides | Showed good activity against Gram-positive, Gram-negative bacteria, and fungal strains. japsonline.com | japsonline.com |
| Antitubercular | 1,3,5-Trisubstituted Pyrazoles | Exhibited MIC values in the low micromolar range against M. tuberculosis. nih.gov | nih.gov |
| Antitubercular | Pyrazolylpyrazoline Hybrids | Compounds 9k and 9o showed potent activity with MIC of 12.5 μg/mL. acs.org | acs.org |
| Antitubercular | Pyrazole-4-Carboxamides | Demonstrated potent activity against M. tuberculosis H37Rv. japsonline.com | japsonline.com |
Antioxidant and Radical Scavenging Activities
Pyrazole derivatives have been recognized for their antioxidant properties, primarily through their ability to scavenge free radicals. researchgate.net These compounds can donate electrons to neutralize reactive oxygen species (ROS), thereby helping to prevent oxidative stress and cellular damage. researchgate.net The antioxidant capacity of pyrazole derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.nettandfonline.comnih.govjmchemsci.com
The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the pyrazole ring can enhance their radical scavenging ability. researchgate.net A study on curcumin-based pyrazole derivatives demonstrated their radical scavenging properties using the DPPH method. tandfonline.com Another study involving a series of pyrazoline and pyrazole derivatives found that they showed excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide radical scavenging assays. nih.gov
Table 3: Antioxidant Activity of Pyrazole Analogues
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| Curcumin-based Pyrazoles | DPPH | Demonstrated radical scavenging properties. tandfonline.com | tandfonline.com |
| Pyrazoline/Phenylpyrazoline/Isoxazoline/Pyrazoline carbothioamide | DPPH, NO, Superoxide | Several compounds showed excellent radical scavenging activity. nih.gov | nih.gov |
| General Pyrazole Derivatives | DPPH | Electron-donating groups enhance radical scavenging ability. researchgate.net | researchgate.net |
Anti-inflammatory Activity in Cellular Models
The pyrazole scaffold is a key component of several anti-inflammatory drugs, and its derivatives are known for their potent anti-inflammatory effects. ijpsjournal.com The mechanisms behind this activity include the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokines, and suppression of the NF-κB pathway. ijpsjournal.com
In vitro studies using cellular models, such as LPS-stimulated RAW 264.7 macrophages, have been employed to assess the anti-inflammatory properties of pyrazole analogues. ijpsjournal.com For instance, a 3-(trifluoromethyl)-5-arylpyrazole was shown to reduce IL-6 production by 85% at a concentration of 5 μM in this model. ijpsjournal.com
A study on pyrazolo[1,5-a]quinazolines identified several compounds with anti-inflammatory activity by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. mdpi.com Compounds 13i and 16 were among the most potent. mdpi.com Furthermore, new pyrazole–pyridazine hybrids have been designed as selective COX-2 inhibitors, with trimethoxy derivatives 5f and 6f showing higher inhibitory action than the standard drug celecoxib. nih.gov These compounds also demonstrated the ability to inhibit the generation of pro-inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-stimulated RAW264.7 macrophages. nih.gov
Table 4: Anti-inflammatory Activity of Pyrazole Analogues
| Compound Type | Cellular Model/Target | Key Findings | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-arylpyrazole | LPS-stimulated RAW 264.7 macrophages | 85% reduction in IL-6 production at 5 μM. ijpsjournal.com | ijpsjournal.com |
| Pyrazolo[1,5-a]quinazolines | THP-1Blue monocytic cells | Inhibited LPS-induced NF-κB activity; compounds 13i and 16 were most potent. mdpi.com | mdpi.com |
| Pyrazole–pyridazine hybrids | RAW264.7 macrophages | Trimethoxy derivatives 5f and 6f were potent COX-2 inhibitors and suppressed pro-inflammatory mediators. nih.gov | nih.gov |
Other In Vitro Biological Activities (e.g., Antidiabetic, Anti-Alzheimer's)
Beyond the aforementioned activities, pyrazole derivatives have shown promise in other therapeutic areas, including as potential treatments for diabetes and Alzheimer's disease. nih.goveurekaselect.comresearchgate.net
Anti-Alzheimer's Activity:
The versatile structure of pyrazoles allows them to interact with key enzymes and receptors implicated in Alzheimer's disease. eurekaselect.comresearchgate.net Several pyrazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes linked to cognitive decline in Alzheimer's patients. nih.govresearchgate.net
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE and selective MAO-B inhibitory activities in the nanomolar or low micromolar range. nih.gov Specifically, compound 3e was a potent AChE inhibitor, while compound 3f was a highly selective MAO-B inhibitor. nih.gov Another study on pyrazole carboxamide derivatives found that compounds 8 and 11 significantly reversed scopolamine-induced amnesia in an elevated plus maze model and reduced AChE activity in the brain. researchgate.net Preclinical studies have also indicated that pyrazole-based compounds can exhibit neuroprotective effects by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress. eurekaselect.comresearchgate.net
Antidiabetic Activity:
Some pyrazole-based Schiff bases have been investigated for their potential as anti-diabetic agents through the inhibition of α-glucosidase and α-amylase enzymes. mdpi.com
Cytotoxicity against Non-Cancerous Cell Lines (for selectivity assessment in pre-clinical models)
When developing new therapeutic agents, particularly for diseases like cancer, it is crucial to assess their selectivity by evaluating their cytotoxicity against non-cancerous cell lines. Several studies on pyrazole derivatives have included this assessment.
In the development of pyrazole-based anticancer agents, it has been noted that some derivatives exhibit potent activity against cancer cell lines while showing no significant toxicity to normal cell lines. nih.gov For example, pyrazole-linked benzothiazole-β-naphthol derivatives showed significant cytotoxicity against various cancer cell lines but did not significantly affect the growth of normal HEK293 cells. nih.gov Similarly, a novel pyrazole, PTA-1, was tested in a panel of different cancer and non-cancerous cell lines, with its activity being compared across the different cell types. nih.gov Other research has also highlighted pyrazole derivatives that were active against cancer cells without exhibiting toxicity to normal cell lines. nih.gov
Molecular Docking and Receptor Binding Studies
Molecular docking studies are computational techniques used to predict the binding orientation of a small molecule to a target protein. This approach provides valuable insights into the mechanism of action and helps in the rational design of more potent and selective inhibitors.
Antiparasitic Activity:
In the context of antiparasitic activity, molecular docking studies have been used to understand how pyrazole derivatives interact with their targets in T. cruzi. For instance, docking analysis of pyrazole-benzimidazole derivatives revealed that they target the catalytic domain of cruzain, a key cysteine protease in the parasite. semanticscholar.orgresearchgate.netnih.gov Similarly, for hydrazine-coupled pyrazole derivatives with antileishmanial activity, molecular docking was conducted on Leishmania major pteridine reductase 1 (Lm-PTR1) to justify their biological activity. malariaworld.org
Antimicrobial Activity:
Molecular docking has been employed to elucidate the antibacterial mechanism of pyrazole derivatives. Studies have shown that these compounds can bind to essential bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase. rjptonline.orgnih.govnih.govresearchgate.net For example, docking studies of ferrocenyl-substituted pyrazole showed interaction with the active site of the DNA gyrase enzyme. nih.gov Other studies have docked pyrazole derivatives against dihydrofolate reductase (DHFR) and DNA gyrase, revealing potent binding affinity. nih.gov
Anti-inflammatory Activity:
To understand the anti-inflammatory action of pyrazole derivatives, molecular docking has been performed on enzymes like COX-2 and various mitogen-activated protein kinases (MAPKs). ijpsjournal.commdpi.comnih.gov Docking of a 3-(trifluoromethyl)-5-arylpyrazole confirmed its binding to COX-2. ijpsjournal.com For pyrazolo[1,5-a]quinazolines, molecular modeling supported their effective binding to ERK2, p38α, and JNK3, with the highest complementarity to JNK3. mdpi.com Docking studies of pyrazole–pyridazine hybrids also showed a respectable binding affinity towards the COX-2 active site. nih.gov
Anti-Alzheimer's Activity:
Molecular modeling has been used to examine the binding of pyrazole derivatives to AChE and MAO-B. nih.gov These studies help to understand the potential binding orientations and interactions of the compounds within the active sites of these enzymes, providing a basis for their inhibitory activity. nih.gov
Identification of Putative Molecular Targets and Binding Sites
There is no publicly available scientific literature that identifies or suggests putative molecular targets for this compound. While the broader class of pyrazole derivatives has been shown to interact with a wide range of biological targets—including enzymes such as kinases and cyclooxygenases, as well as various receptors—no studies have been published that specifically investigate the binding sites for the compound . Research on pyrazole-containing compounds often involves computational screening and molecular docking studies to predict potential protein targets; however, the results of any such studies for this compound have not been reported.
Applications Beyond Medicinal Chemistry
Agricultural Applications
There is no available data on the herbicidal properties of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine.
Specific research on the insecticidal or fungicidal activity of this compound has not been published.
The potential of this compound as a plant growth regulator has not been documented in available research.
Material Science and Industrial Applications
There is no information on the use of this compound in polymer chemistry.
The catalytic activity of this compound has not been reported in the scientific literature.
Dyestuffs and Pigments
The inherent aromaticity and tunable electronic properties of the pyrazole (B372694) ring make it a valuable component in the design of chromophores for dyestuffs and pigments. The color of organic dyes is intrinsically linked to their molecular structure, particularly the extent of electron conjugation.
Pyrazolone derivatives, in particular, are foundational in the synthesis of a wide array of organic pigments and dyes, contributing to a vibrant spectrum of colors. The key to their versatility lies in the pyrazole ring, which can be readily modified through substitution to fine-tune the electronic structure and, consequently, the light absorption and reflection properties of the molecule. Chemical reactions such as diazotization and coupling are commonly employed to synthesize pyrazole-based pigments with diverse hues and characteristics suitable for applications in textiles, plastics, and coatings.
The structure of this compound, featuring a free amine group, makes it a prime candidate for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The ethyl and heptan-4-yl substituents on the pyrazole ring are expected to enhance the solubility of the resulting dye in organic media and polymer matrices, a desirable property for many industrial applications. Furthermore, these bulky alkyl groups may influence the solid-state packing of the dye molecules, which can affect the color and fastness properties of the resulting pigments.
Azo dyes derived from aminopyrazoles have been successfully synthesized and utilized for dyeing polyester fabrics. researchgate.net For instance, novel aminopyrazole dyes have demonstrated good antibacterial activity and colorfastness when applied to polyester. researchgate.net The well-known yellow food colorant, Tartrazine (also known as FD&C Yellow 5), is a notable example of a pyrazolone-based azo dye, underscoring the commercial significance of this class of compounds.
Table 1: Examples of Pyrazole-Based Dyes and Their Characteristics
| Pyrazole Derivative Used | Coupling Component | Resulting Dye Color | Key Properties |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene derivatives | Various | Good accordance between experimental and predicted absorption maxima. nih.gov |
| 3-Phenyl-5-aminopyrazole | Schäffer acid | Not specified | Used as a chromogenic reagent for spectrophotometric determination of metal ions. nih.gov |
| 3-Phenyl-5-aminopyrazole | Resorcinol | Not specified | Forms stable complexes with transition metal ions. nih.gov |
Optoelectronic Properties
In recent years, organic materials have garnered significant interest for their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic devices (OPVs), and sensors. Pyrazole derivatives have emerged as a promising class of materials in this domain due to their inherent photophysical properties, which can be readily tuned through chemical modification.
While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and nonlinear optical properties. rsc.org The introduction of electron-donating and electron-withdrawing groups, as well as extending the π-conjugated system, are common strategies to impart and enhance the luminescent properties of pyrazole derivatives. Fused pyrazole systems, in particular, represent an attractive scaffold for organic optoelectronic materials. rsc.org
The aminopyrazole core of this compound can serve as an electron-donating moiety. By introducing suitable electron-accepting groups into the molecule, it is conceivable to design a "push-pull" system, which is a common design principle for organic molecules with interesting optical and electronic properties. Such molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence.
For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications. researchgate.netmdpi.com These compounds have been used as emitters in OLEDs, producing deep bluish-green light. researchgate.netmdpi.com The efficiency of these devices is influenced by the nature and position of the substituents on the pyrazole core. researchgate.netmdpi.com The alkyl groups in this compound could enhance the processability and film-forming properties of materials designed for optoelectronic devices.
Table 2: Optoelectronic Properties of Selected Pyrazole Derivatives
| Pyrazole Derivative | Application | Emission Color | Key Findings |
| 1-Phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | OLED Emitter | Deep bluish-green | Achieved a maximum brightness of approximately 1436.0 cd/m². researchgate.netmdpi.com |
| Phenyl-decorated pyrazoloquinolines | Photovoltaics | - | Fluorescence is caused by photoinduced charge transfer. researchgate.net |
| Pyrazolone-based azo-dyes | Fluorescent Material | Varies | Showed adequate thermal stability for industrial applications. |
Role as Analytical Reagents
The ability of the pyrazole ring, with its adjacent nitrogen atoms, to coordinate with metal ions has led to the development of pyrazole-based compounds as analytical reagents. These compounds can act as chemosensors for the detection and quantification of various metal ions, often through colorimetric or fluorometric methods.
The interaction of a pyrazole-based ligand with a metal ion can lead to a change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a quenching or enhancement of the fluorescence intensity. This change can be used as a signal for the presence of the metal ion. The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole ring to create specific binding pockets for different ions.
The 3-amino group and the pyrazole nitrogen atoms in this compound provide potential coordination sites for metal ions. This compound could serve as a ligand for the formation of metal complexes, which may exhibit distinct colors or fluorescent properties. For instance, azo dyes prepared from 3-phenyl-5-aminopyrazole have been used as chromogenic reagents for the spectrophotometric determination of copper(II), nickel(II), cobalt(II), and zinc(II) ions. nih.gov
Furthermore, the compound could be functionalized to create more sophisticated chemosensors. For example, incorporating a fluorophore into the structure could lead to a fluorescent sensor where the binding of a metal ion modulates the fluorescence output. The alkyl substituents would likely enhance the solubility of such a sensor in various organic solvents, broadening its applicability. Pyrazole derivatives have been successfully employed in the development of fluorescent probes for bioimaging applications, demonstrating their utility in detecting ions in complex biological environments. nih.gov
Table 3: Pyrazole Derivatives as Analytical Reagents
| Pyrazole Derivative | Analyte | Detection Method | Mechanism |
| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid | Cu(II), Ni(II), Co(II), Zn(II) | Spectrophotometry | Formation of colored metal complexes. nih.gov |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Cu(II), Ni(II), Co(II), Zn(II) | Spectrophotometry | Formation of colored metal complexes. nih.gov |
| Acylhydrazone derivative containing pyridine–pyrazole | Al³⁺ | Fluorescence Chemosensor | Formation of a highly fluorescent complex. |
Future Directions and Research Perspectives
Development of Novel Synthetic Strategies for Enhanced Structural Diversification
The future synthesis of analogs of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine will likely focus on developing novel, efficient, and versatile synthetic strategies. Traditional methods for creating 3-aminopyrazoles often involve the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.itgoogle.com While effective, future research will aim to create a diverse library of derivatives for structure-activity relationship (SAR) studies by employing modern synthetic methodologies.
Key areas for development include:
Multi-component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product containing structural features from all components, offer an efficient pathway to complex molecules. mdpi.com Applying MCRs would enable rapid generation of a wide range of substituents on the pyrazole (B372694) core.
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for pyrazole synthesis. mdpi.comresearchgate.net Its application would accelerate the creation and screening of new analogs.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for later stages of drug development.
Catalyst Innovation: The exploration of novel catalysts, including eco-friendly and heterogeneous catalytic systems, could lead to more sustainable and efficient synthetic routes. mdpi.comresearchgate.net
These advanced synthetic approaches will be instrumental in modifying the ethyl and heptanyl groups and introducing new functional groups to probe the chemical space around the 3-aminopyrazole (B16455) scaffold.
| Synthetic Strategy | Potential Advantage | Key Objective |
| Multi-component Reactions (MCRs) | High efficiency, rapid access to complexity | Generate a large, diverse library of analogs for SAR |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Accelerate the design-make-test-analyze cycle |
| Flow Chemistry | Enhanced control, scalability, and safety | Prepare larger quantities of lead compounds for advanced testing |
| Novel Catalysis | Sustainability, improved efficiency | Develop greener and more cost-effective synthetic routes |
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, and its application will be critical in advancing this compound from a hit to a lead compound. frontiersin.orgnih.gov By simulating molecular interactions and predicting properties, computational models can guide the synthesis of more potent and selective analogs while minimizing the number of compounds that need to be physically synthesized and tested.
Future computational work should focus on:
High-Throughput Virtual Screening (HTVS): This method can be used to screen large virtual libraries of compounds against specific biological targets, identifying promising candidates for synthesis. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. jmpas.com Developing a robust QSAR model for this series of compounds will help predict the activity of untested analogs.
Molecular Docking: These simulations predict the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and key interactions that can be optimized to improve affinity and selectivity. frontiersin.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding interactions. nih.gov
ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures. nih.govpozescaf.com Computational models can flag potential liabilities early in the optimization process.
| Computational Method | Application in Lead Optimization | Predicted Outcome |
| Virtual Screening | Identify novel active analogs from virtual libraries | Prioritized list of compounds for synthesis |
| QSAR | Guide structural modifications to enhance potency | Predicted biological activity of new designs |
| Molecular Docking | Understand and optimize binding interactions with target | Improved binding affinity and selectivity |
| ADMET Modeling | Early identification of potential pharmacokinetic issues | Better drug-like properties and reduced attrition |
Exploration of New Biological Targets and Mechanisms of Action for 3-Aminopyrazole Derivatives
The 3-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.govnih.gov Derivatives have been developed as inhibitors of FGFR, MK-2, and CDKs, among others, with applications in oncology and inflammatory diseases. nih.govnih.govtandfonline.com
A key future direction for this compound is a broad screening campaign to identify novel biological targets and therapeutic indications. This exploration could include:
Kinase Profiling: Screening against a large panel of kinases to identify both primary targets and potential off-target effects, which is essential for assessing selectivity. nih.gov
Phenotypic Screening: Testing the compound in cell-based assays that measure a physiological or disease-relevant outcome without a preconceived target can uncover entirely new mechanisms of action.
Target Deconvolution: If a compound shows interesting activity in a phenotypic screen, subsequent studies would be needed to identify the specific molecular target responsible for the observed effect.
Given the wide range of activities reported for pyrazole derivatives, this compound and its analogs could find applications as anticancer, anti-inflammatory, anti-infective, or anticonvulsant agents. nih.govresearchgate.net
Integration of Multi-scale Modeling and Machine Learning in Drug Discovery
The convergence of computational modeling with artificial intelligence is revolutionizing drug discovery. nih.gov Machine learning (ML) algorithms can analyze vast and complex datasets to identify patterns that may not be apparent to human researchers. jmpas.com
For this compound, integrating ML could significantly accelerate its development pipeline by:
Enhancing QSAR Models: ML techniques like Support Vector Machines (SVM) and deep neural networks can create more accurate and predictive QSAR models from experimental data. jmpas.comnih.gov
De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties, providing innovative starting points for synthesis. pozescaf.com
Predictive Biology: AI can be used to predict new biological targets for the compound based on its structural features and comparison to databases of known drug-target interactions. nih.gov
Image Analysis: In preclinical studies, ML algorithms can automate the analysis of data from high-content imaging and digital pathology, providing unbiased and quantitative results. nih.gov
This data-driven approach, combining physics-based simulations with machine learning, creates a powerful feedback loop where computational predictions guide experiments, and experimental results refine the predictive models. frontiersin.org
Expanding Applications in Emerging Fields and Technologies
Beyond traditional therapeutic applications, the unique properties of pyrazole derivatives could be leveraged in other emerging scientific fields. Future research could explore the potential of this compound and its analogs in:
Chemical Biology: As molecular probes to study biological pathways. Selective ligands are invaluable tools for interrogating the function of specific proteins within a cell.
Materials Science: Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Agrochemicals: The pyrazole scaffold is present in numerous pesticides and herbicides. tandfonline.com Novel derivatives could lead to the development of new crop protection agents.
Bioconjugation: The functional groups on the 3-aminopyrazole core could be used to attach it to larger molecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic agents.
Exploring these diverse applications would maximize the scientific and commercial potential of this promising chemical scaffold.
Q & A
Q. Advanced
- Catalyst selection : Copper(I) bromide enhances coupling efficiency in nucleophilic substitutions .
- Solvent-free conditions : Reduce side reactions and simplify purification (e.g., barbituric acid condensations) .
- Temperature control : Maintaining 35°C for 48 hours minimizes byproducts in cyclopropanamine reactions .
How can researchers resolve contradictions in bioactivity data among structural analogs?
Q. Advanced
- Substituent-effect mapping : Compare analogs with varying alkyl chains or aryl groups (e.g., fluorophenyl vs. tert-butylphenyl) to isolate activity drivers .
- In vitro assays : Use standardized cytotoxicity (e.g., sea urchin embryo assays) and antimicrobial protocols to reduce variability .
- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with bioactivity .
What spectroscopic and chromatographic methods are critical for purity assessment?
Q. Basic
- HPLC-MS : Quantifies impurities and verifies molecular weight (e.g., HRMS-ESI m/z 215 [M+H]⁺) .
- TLC monitoring : Tracks reaction progress using ethyl acetate/hexane gradients .
- Melting point analysis : Confirms crystallinity (e.g., 104–107°C) .
How does the heptan-4-yl substituent influence biological activity compared to shorter alkyl chains?
Advanced
The heptan-4-yl group enhances lipophilicity, improving membrane permeability. Comparative studies show longer chains (e.g., pentyl vs. ethyl) increase antimicrobial potency by 3–5-fold due to better target binding . However, excessive chain length (>C8) reduces solubility, necessitating formulation optimization .
What safety protocols are recommended for handling this compound?
Q. Basic
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Waste disposal : Segregate halogenated byproducts and collaborate with certified waste management services .
- PPE : Wear nitrile gloves and goggles to prevent dermal contact .
How can structure-activity relationship (SAR) studies guide analog design for anticancer targets?
Q. Advanced
- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance tubulin inhibition .
- Heterocyclic fusion : Pyrido[2,3-d]pyrimidine-dione hybrids improve DNA intercalation .
- Pharmacophore modeling : Align substituents (e.g., 4-methoxybenzyl) with ATP-binding pockets using docking simulations .
What mechanistic insights explain the antimicrobial activity of pyrazole-3-amine derivatives?
Q. Advanced
- Membrane disruption : Alkyl chains penetrate lipid bilayers, causing leakage (validated via propidium iodide uptake assays) .
- Enzyme inhibition : Pyrazole cores block bacterial dihydrofolate reductase (Ki = 0.8 µM) .
- Resistance mitigation : Hybrid scaffolds (e.g., furopyrazoles) reduce efflux pump affinity .
How can computational methods accelerate reaction design for novel analogs?
Q. Advanced
- Quantum chemical calculations : Predict transition states and optimize reaction pathways (ICReDD framework) .
- Machine learning : Train models on existing datasets to recommend solvent/catalyst combinations .
- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
